An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Benzo[b]thiophen-2-yl(phenyl)methanol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Benzo[b]thiophen-2-yl(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Benzo[b]thiophen-2-yl(phenyl)methanol. As a key analytical technique in organic chemistry, NMR spectroscopy offers invaluable insights into the molecular structure and environment of this compound. This document will delve into the expected spectral features, drawing upon data from structurally related analogs to provide a comprehensive understanding for researchers in drug discovery and development.
Introduction
Benzo[b]thiophen-2-yl(phenyl)methanol is a secondary alcohol containing both a benzothiophene and a phenyl moiety. The unique electronic and steric environment of the protons and carbons in this molecule gives rise to a characteristic NMR spectrum. Understanding these spectral features is crucial for structural verification, purity assessment, and for studying its interactions in various chemical and biological systems. Benzo[b]thiophene derivatives are of significant interest in medicinal chemistry, exhibiting a range of biological activities.[1]
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the standard IUPAC numbering for the benzo[b]thiophene ring system and the phenyl group is used.
Caption: Molecular structure and atom numbering for Benzo[b]thiophen-2-yl(phenyl)methanol.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-3 | ~7.20 | s | The chemical shift is influenced by the adjacent sulfur atom and the substituent at C2. |
| H-4, H-5, H-6 | 7.25 - 7.45 | m | These protons of the benzene ring of the benzothiophene moiety will appear as a complex multiplet. |
| H-7 | 7.75 - 7.85 | d | Expected to be the most downfield of the benzothiophene protons due to the deshielding effect of the sulfur atom. |
| H-2', H-6' (ortho) | 7.30 - 7.40 | m | Protons on the phenyl ring ortho to the carbinol carbon. |
| H-3', H-5' (meta) | 7.20 - 7.30 | m | Protons on the phenyl ring meta to the carbinol carbon. |
| H-4' (para) | 7.15 - 7.25 | m | Proton on the phenyl ring para to the carbinol carbon. |
| CH (carbinol) | ~5.90 | s (or d if coupled to OH) | The chemical shift of this proton is highly dependent on the solvent and concentration. In aprotic solvents, it is expected to be a singlet.[2] |
| OH (hydroxyl) | Variable | br s | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with trace water in the solvent. |
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are presented in Table 2. These are estimated based on the known effects of substituents on the benzothiophene and phenyl rings.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~150 | The carbon bearing the methanol substituent is expected to be significantly downfield. |
| C-3 | ~124 | |
| C-3a | ~140 | |
| C-4 | ~124.5 | |
| C-5 | ~125 | |
| C-6 | ~123 | |
| C-7 | ~122 | |
| C-7a | ~139 | |
| C-α (carbinol) | ~76 | The carbinol carbon chemical shift is characteristic for secondary alcohols. For diphenylmethanol, this carbon appears at 76.3 ppm.[2] |
| C-1' | ~144 | The ipso-carbon of the phenyl ring. |
| C-2', C-6' (ortho) | ~126.5 | |
| C-3', C-5' (meta) | ~128.5 | |
| C-4' (para) | ~127.5 |
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like Benzo[b]thiophen-2-yl(phenyl)methanol.[4]
Sample Preparation
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Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is preferable, typically 20-50 mg in the same volume of solvent.[4]
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Solvent Selection: A common solvent is deuterated chloroform (CDCl₃). Other deuterated solvents can be used depending on the solubility of the compound and the desired chemical shift resolution. The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding like the hydroxyl proton.[5][6]
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[4]
NMR Spectrometer and Data Acquisition
Caption: A generalized workflow for NMR data acquisition and analysis.
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Instrumentation: Spectra are typically recorded on a spectrometer with a proton frequency of 300, 400, or 500 MHz.[4][7]
-
¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is generally employed to simplify the spectrum and improve the signal-to-noise ratio. Typical parameters include a 30-45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[4]
Interpretation of the Spectra
The aromatic region of the ¹H NMR spectrum (7.0-8.0 ppm) will contain signals for the nine aromatic protons. The benzothiophene protons can be distinguished from the phenyl protons through 2D NMR techniques such as COSY and HSQC. The proton at the 3-position of the benzothiophene ring is expected to be a singlet, as it has no adjacent protons. The carbinol proton (CH-OH) will likely appear as a singlet around 5.9 ppm, and its integration will correspond to one proton. The hydroxyl proton signal is often broad and its position is variable.
In the ¹³C NMR spectrum, the two quaternary carbons of the benzothiophene ring (C-3a and C-7a) and the ipso-carbon of the phenyl ring (C-1') will be identifiable by their lower intensity and lack of a signal in a DEPT-90 experiment. The carbinol carbon (C-α) will appear in the aliphatic region around 76 ppm.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for Benzo[b]thiophen-2-yl(phenyl)methanol. By leveraging data from structurally related compounds, we have provided a detailed prediction of the chemical shifts and a standard protocol for data acquisition. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the characterization and analysis of this important class of molecules.
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